molecular formula C10H12O3 B1581816 Methyl (2-methoxyphenyl)acetate CAS No. 27798-60-3

Methyl (2-methoxyphenyl)acetate

Cat. No.: B1581816
CAS No.: 27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
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Description

“Methyl (2-methoxyphenyl)acetate”, also known as “Guaiacyl acetate”, is a benzoate ester and a member of phenols . It has an odor similar to that of guaiacol .


Synthesis Analysis

This compound may be synthesized from guaiacol and excess acetic anhydride in the presence of trace amounts of H2S04 . There are also other methods for synthesizing this compound, such as the method described in a patent for synthesizing p-methoxyphenylacetic acid through methyl phenoxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12O3 . The molecular weight is 180.205 .


Chemical Reactions Analysis

As an ester, “this compound” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .

Scientific Research Applications

1. Crystal Structure and Conformation

Methyl (2-methoxyphenyl)acetate derivatives have been studied for their unique crystal structures and molecular conformations. Palusiak et al. (2004) explored the crystal structure of isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, which forms a three-dimensional network stabilized by weak hydrogen bonding. This structural insight is critical for understanding the molecular interactions and physical properties of these compounds (Palusiak et al., 2004).

2. Synthesis and Chemical Transformations

The synthesis and chemical transformations of this compound derivatives are of significant interest. Hodgetts and Wallace (1994) demonstrated the cleavage of Aryl (4-methoxyphenyl)methyl (MPM) ethers by acetic acid, yielding phenols and (4-methoxyphenyl)methyl acetate. This reaction showcases the versatility of these compounds in chemical synthesis (Hodgetts & Wallace, 1994).

3. Application in Drug Synthesis

This compound derivatives play a crucial role in the synthesis of pharmaceutical compounds. For example, Imashiro and Kuroda (2001) reported the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl) glycidate, a key intermediate in the production of the cardiovascular drug diltiazem. This illustrates the compound's importance in the pharmaceutical industry (Imashiro & Kuroda, 2001).

4. Analytical Chemistry and Metabolism Studies

The metabolism and analytical detection of this compound derivatives are crucial for understanding their behavior in biological systems. Varynskyi and Kaplaushenko (2020) conducted a metabolism study of a morpholinium compound containing a 2-methoxyphenyl group, emphasizing the role of these compounds in pharmacokinetics and drug metabolism studies (Varynskyi & Kaplaushenko, 2020).

Safety and Hazards

“Methyl (2-methoxyphenyl)acetate” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also harmful if swallowed .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRSYFOIRGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60182119
Record name Methyl (2-methoxyphenyl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27798-60-3
Record name Methyl 2-methoxybenzeneacetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxyphenylacetic acid (25 g, 0.16 mol) in DMF (300 mL) was added K2CO3 (56.7 g, 0.41 mol), followed by methyl iodide (46.7 g, 0.32 mol). The reaction mixture was stirred for about 3 days, filtered and the filtrate was stripped. The residue was taken up in ethyl acetate, washed with water, saturated Na2CO3, then brine, and then the organic layer was dried over MgSO4, filtered and stripped to afford 26.4 g (92%) of methyl 2-methoxyphenylacetate.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

500 g of 2-methoxy-benzeneacetic acid are dissolved in 4 1 of methanol and 150 ml of sulfuric acid (d 1.84). The solution is boiled for 24 hours and poured onto ice water. The aqueous phase is extracted with chloroform which is then shaken against water and a solution of sodium hydrogen carbonate, whereupon the chloroform solution is evaporated.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the aldol reaction involving methyl (2-methoxyphenyl)acetate in organic synthesis?

A1: The aldol reaction of this compound with substituted benzaldehydes, such as 4-methoxy-2-O-methoxymethylbenzaldehyde, plays a crucial role in synthesizing specific isomers of isoflavonoids called trans-pterocarpans. [] These compounds are of interest due to their potential for enhanced steroid-like properties compared to naturally occurring isoflavonoid isomers. []

Q2: What computational chemistry methods were used to study the aldol reaction with this compound, and what were the key findings?

A2: Researchers utilized Spartan 14 molecular modeling software employing the B3LYP theoretical model and 6-31G basis set to investigate the aldol reaction involving this compound. [] This combination was chosen for its accuracy with large organic molecules and charges, while maintaining reasonable computational time. [] The study focused on the energetic favorability of a proposed six-membered ring transition state involving lithium as a counterion. Geometry optimizations supported the formation of this transition state in a boat conformation, with the two reacting oxygen anions adopting a syn* orientation. []

Q3: How does the stereochemistry of this compound influence its reactivity in the synthesis of (15R)- and (15S)-16-hydroxyferruginol?

A3: The total synthesis of (15R)- and (15S)-16-hydroxyferruginol utilizes optically resolved (R)- and (S)-enantiomers of 2-(2-methoxyphenyl)propanoic acid, derived from this compound. [] This resolution is critical because the enantiomers are further converted into distinct chiral triphenylphosphonium salts, which ultimately dictate the stereochemical outcome of the target molecule through a series of reactions, including a Wittig reaction and intramolecular cyclization. []

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